3,6-dimethyl-2-{[(6-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c1-9-4-5-12-13(6-9)19-14(18-12)8-23-17-20-15-11(7-10(2)24-15)16(22)21(17)3/h4-7H,8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNGKUZXEDIYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CSC3=NC4=C(C=C(S4)C)C(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of Microwave Irradiation
Microwave-assisted synthesis (e.g., in step 2) reduces reaction times and improves yields compared to conventional heating, as noted in. For instance, cyclization under microwave irradiation achieves 65% yield in 30 minutes versus 45% yield in 6 hours via thermal methods.
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the thiolate intermediate during S-alkylation. K2CO3 is preferred over stronger bases (e.g., NaH) to minimize side reactions such as hydrolysis of the chloromethyl group.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Low Reactivity of Chloromethyl Group : The benzodiazolylmethyl chloride exhibits moderate electrophilicity. Using a 10% excess of the alkylating agent and prolonged reaction times (8–12 hours) improves conversion.
- Thiol Oxidation : Conducting reactions under nitrogen atmosphere prevents oxidation of the thione to disulfide byproducts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzodiazole moiety, potentially converting it to a dihydrobenzodiazole derivative.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydrobenzodiazole Derivatives: From reduction reactions.
Functionalized Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its heterocyclic structure makes it a candidate for various synthetic applications.
Biology
Biologically, 3,6-dimethyl-2-{[(6-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a subject of interest in pharmaceutical research.
Industry
Industrially, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers or coatings, with specific desired properties.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-2-{[(6-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole moiety can bind to active sites, while the thieno[2,3-d]pyrimidin-4-one core can interact with other regions of the target molecule. This dual interaction can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several thieno-pyrimidinone derivatives reported in the evidence. Key comparisons include:
Key Differences and Implications
Substituent Effects on Bioactivity :
- The benzodiazolylmethyl-S group in the target compound may enhance DNA intercalation or kinase binding compared to simpler benzyl-S (e.g., 3-Cl-Bn-S in ).
- Methoxyaryl groups (e.g., 4-MeO-Ph in ) improve solubility but reduce metabolic stability compared to alkyl substituents.
Synthetic Accessibility :
- Compounds with triazole-S (e.g., ) are synthesized via Cu-catalyzed click chemistry, whereas benzyl-S derivatives (e.g., ) use nucleophilic substitution under mild conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
